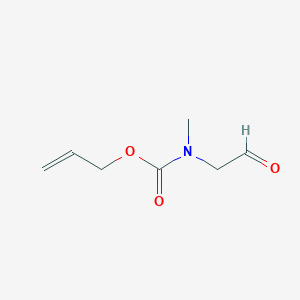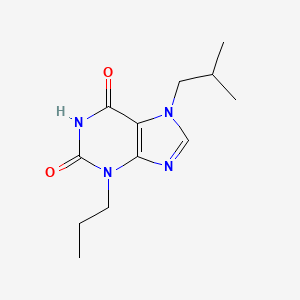
7-(2-Methylpropyl)-3-propyl-3,7-dihydro-1H-purine-2,6-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-(2-Methylpropyl)-3-propyl-3,7-dihydro-1H-purine-2,6-dione is a chemical compound belonging to the purine family. Purines are heterocyclic aromatic organic compounds that play crucial roles in biochemistry, particularly as components of nucleotides in DNA and RNA. This specific compound is structurally characterized by a purine ring substituted with a 2-methylpropyl group at the 7th position and a propyl group at the 3rd position.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 7-(2-Methylpropyl)-3-propyl-3,7-dihydro-1H-purine-2,6-dione typically involves multi-step organic reactions. One common method includes the alkylation of a purine derivative. The process may involve:
Starting Material: A purine derivative such as xanthine.
Reaction Conditions: The reaction is usually carried out in an aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and yield. Catalysts and optimized reaction conditions are employed to ensure high purity and minimal by-products.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the alkyl side chains, leading to the formation of corresponding alcohols, aldehydes, or carboxylic acids.
Reduction: Reduction reactions can target the purine ring or the side chains, potentially converting ketones to alcohols.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Solvents: Aprotic solvents like DMF, DMSO, or acetonitrile.
Major Products:
Oxidation Products: Alcohols, aldehydes, carboxylic acids.
Reduction Products: Alcohols.
Substitution Products: Various functionalized purine derivatives.
Chemistry:
Synthesis of Nucleotides: The compound can be used as an intermediate in the synthesis of modified nucleotides for research in genetics and molecular biology.
Catalysis: It may serve as a ligand in coordination chemistry for catalysis.
Biology and Medicine:
Pharmacology: Potential use in drug design and development, particularly for targeting purine receptors or enzymes.
Biochemical Studies: Used in studies involving purine metabolism and related pathways.
Industry:
Material Science:
Mécanisme D'action
The mechanism of action of 7-(2-Methylpropyl)-3-propyl-3,7-dihydro-1H-purine-2,6-dione involves its interaction with molecular targets such as enzymes or receptors. The compound can act as an inhibitor or activator of specific enzymes involved in purine metabolism. It may also bind to purine receptors, modulating their activity and influencing cellular signaling pathways.
Comparaison Avec Des Composés Similaires
Caffeine (1,3,7-Trimethylxanthine): Similar purine structure with methyl groups at different positions.
Theobromine (3,7-Dimethylxanthine): Another purine derivative with methyl groups at the 3rd and 7th positions.
Theophylline (1,3-Dimethylxanthine): Similar structure with methyl groups at the 1st and 3rd positions.
Uniqueness: 7-(2-Methylpropyl)-3-propyl-3,7-dihydro-1H-purine-2,6-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the 2-methylpropyl and propyl groups can influence its solubility, reactivity, and interaction with biological targets, differentiating it from other purine derivatives.
Propriétés
Numéro CAS |
90162-64-4 |
|---|---|
Formule moléculaire |
C12H18N4O2 |
Poids moléculaire |
250.30 g/mol |
Nom IUPAC |
7-(2-methylpropyl)-3-propylpurine-2,6-dione |
InChI |
InChI=1S/C12H18N4O2/c1-4-5-16-10-9(11(17)14-12(16)18)15(7-13-10)6-8(2)3/h7-8H,4-6H2,1-3H3,(H,14,17,18) |
Clé InChI |
QEDGMKYXQJZHAK-UHFFFAOYSA-N |
SMILES canonique |
CCCN1C2=C(C(=O)NC1=O)N(C=N2)CC(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


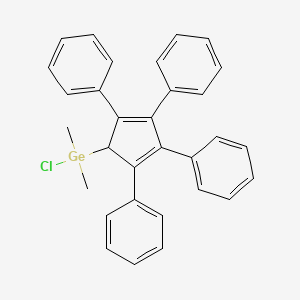
![2-(2-Fluorophenyl)-N-[2-(naphthalen-2-yl)propan-2-yl]acetamide](/img/structure/B14368247.png)
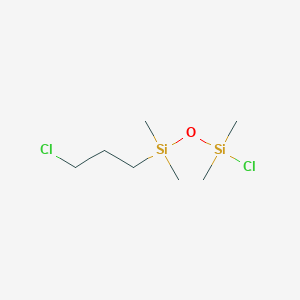
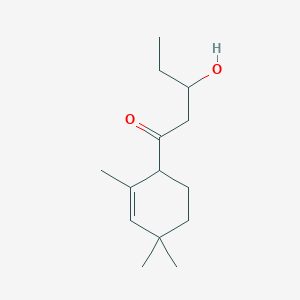
![3,3-Bis[(4-methylphenyl)methyl]pentane-2,4-dione](/img/structure/B14368270.png)

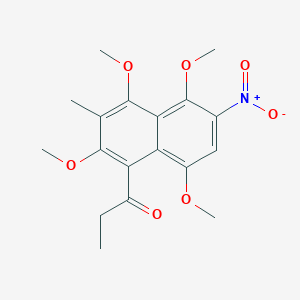
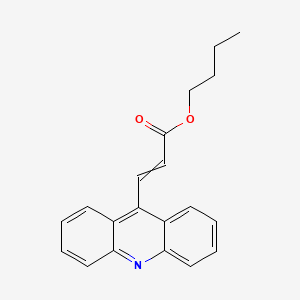
![4-Cyano-N-[3-(morpholin-4-yl)-3-oxo-1-phenylprop-1-en-2-yl]benzamide](/img/structure/B14368295.png)

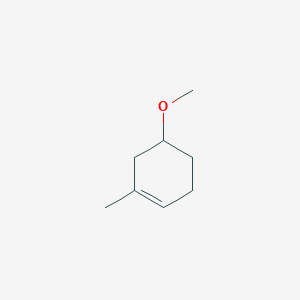
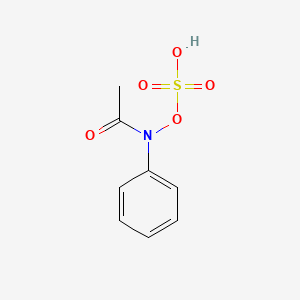
![4-[2-(2-Methyl-1,3-dioxolan-2-yl)ethyl]-1H-indole](/img/structure/B14368310.png)
